Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate
Overview
Description
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 1314806-92-2 . It has a molecular weight of 262.31 and its IUPAC name is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Kinetics and Reaction Mechanisms
Steric factors influence the gas phase elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, affecting its reaction rate and mechanism. This compound undergoes a homogeneous, unimolecular process that obeys a first-order rate law, leading to products like ethylene, carbon monoxide, and the corresponding secondary amine. The presence of phenyl and bulky groups at the nitrogen atom of the ethylcarbamate reduces the rate of elimination, indicating a semipolar six-membered cyclic transition mechanism (Marniev Luiggi et al., 2002).
Synthetic Applications
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate and related compounds are useful in synthetic chemistry for creating novel structures and investigating reaction mechanisms. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement demonstrates the compound's versatility in generating oxygenated cyclohexylamino building blocks (E. Gómez-Sánchez & J. Marco-Contelles, 2005).
Enzyme Inhibition Studies
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate analogs have been evaluated for their inhibitory activity against enzymes like acetyl- and butyrylcholinesterase (AChE/BChE), providing insights into potential therapeutic applications. For instance, a set of novel, silicon-based carbamate derivatives showed promising in vitro inhibition profiles against AChE/BChE, with some compounds displaying comparable or superior activities to marketed drugs (A. Bąk et al., 2019).
Catalysis Research
The compound's utility extends to catalysis, where it participates in reactions such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This showcases its role in forming complex structures with high efficiency and selectivity, contributing to the development of new synthetic methodologies (Zhibin Zhang et al., 2006).
Molecular Modeling and Synthesis
Molecular modeling and synthesis studies of ethyl benzyl carbamates as potential ixodicides illustrate the compound's significance in designing molecules with biological activities. These studies use theoretical methods to predict vibrational frequencies, aiding in the synthesis of new carbamates with potential chemical control against ticks (V. Hugo et al., 2019).
properties
IUPAC Name |
benzyl N-[(2S)-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJKRMPYWLVJM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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